molecular formula C11H12ClNS B11775482 2-Butyl-6-chlorobenzo[d]thiazole

2-Butyl-6-chlorobenzo[d]thiazole

Cat. No.: B11775482
M. Wt: 225.74 g/mol
InChI Key: LNZSSTIECXFGAH-UHFFFAOYSA-N
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Description

2-Butyl-6-chlorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chlorobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:

  • Electrochemical cyanation using TMSCN (trimethylsilyl cyanide) in a divided cell yields 6-cyano derivatives. A study on 6-chlorobenzo[d]thiazole (5d ) achieved 57% isolated yield for the cyanation product (7d ) under 20 mA current in DMF/n-Bu4_4NBF4_4 .

  • Amination with ammonia or amines (e.g., piperidine) at elevated temperatures can replace chlorine, though steric hindrance from the butyl group may reduce reaction rates compared to unsubstituted analogs .

Table 1: Nucleophilic Substitution Reactions at C6

Reaction TypeReagent/ConditionsProductYieldSource
CyanationTMSCN, 20 mA, DMF/n-Bu4_4NBF4_46-Cyano derivative57%
AminationNH3_3, EtOH, reflux6-Amino derivative70%*
*Reported for 6-chlorobenzo[d]thiazole without butyl substitution.

Functionalization of the Butyl Chain

The butyl group at position 2 can undergo oxidation or alkylation:

  • Oxidation with KMnO4_4 or CrO3_3 converts the terminal methyl group to a carboxylic acid, enabling further derivatization (e.g., esterification).

  • Halogenation via radical initiation (e.g., NBS/light) introduces bromine at the γ-position of the butyl chain, forming 2-(3-bromobutyl)-6-chlorobenzo[d]thiazole.

Electrophilic Aromatic Substitution

The benzothiazole core supports electrophilic substitution, though regioselectivity is influenced by substituents:

  • Nitration occurs at position 5 (para to sulfur) in fuming HNO3_3/H2_2SO4_4, yielding 5-nitro-2-butyl-6-chlorobenzo[d]thiazole .

  • Sulfonation with oleum targets position 4, but the butyl group’s electron-donating effect may reduce reactivity compared to unsubstituted benzothiazoles .

Thiazole Ring Reactivity

The sulfur atom in the thiazole ring participates in redox and coordination chemistry:

  • Oxidation with m-CPBA (meta-chloroperbenzoic acid) forms the sulfoxide or sulfone, altering electronic properties and biological activity .

  • Coordination complexes with transition metals (e.g., Pd, Pt) exploit the thiazole’s lone pairs for catalytic or medicinal applications .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura with aryl boronic acids replaces chlorine with aryl groups (e.g., phenyl, tolyl) in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 .

  • Buchwald-Hartwig amination introduces secondary amines at C6 using Pd2_2(dba)3_3 and Xantphos .

Table 2: Cross-Coupling Reactions

ReactionCatalyst/BaseProduct ClassYield RangeSource
SuzukiPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives60–75%
Buchwald-HartwigPd2_2(dba)3_3, XantphosAryl amines50–65%

Biological Activity Correlations

Derivatives of 2-butyl-6-chlorobenzo[d]thiazole exhibit enhanced bioactivity due to lipophilicity from the butyl chain and electronic effects from chlorine:

  • Antimicrobial activity : MIC values for analogs range from 100–250 μg mL1^{-1} against Mycobacterium tuberculosis .

  • Antiparasitic effects : Bis-benzothiazole derivatives show sub-nanomolar EC50_{50} against Trypanosoma brucei .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : 2-Butyl-6-chlorobenzo[d]thiazole exhibits significant antimicrobial and antifungal properties. It disrupts the cell membranes of bacteria and fungi, leading to cell death. This makes it a potential candidate for developing new antibiotics and antifungal agents .
  • Anti-inflammatory Effects : The compound has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which can be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its structural analogs have been studied for their potential in targeting various cancer-related proteins .
  • Neurological Applications : There is growing interest in benzothiazole derivatives for their potential in treating neuropsychiatric disorders. Compounds targeting dopamine receptors have been identified, indicating a possible role for this compound in this area .

Biological Studies

  • Tuberculosis Research : The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results as a bactericidal agent. Its derivatives have been screened for antitubercular activity, highlighting its potential in combating resistant strains .
  • Structure-Activity Relationships : Studies on various benzothiazole derivatives, including this compound, have established important structure-activity relationships that guide the design of more effective therapeutic agents .

Industrial Applications

  • Dyes and Pigments Production : Due to its chemical structure, this compound is utilized in manufacturing dyes and pigments. Its stability and reactivity make it suitable for creating vibrant colors used in various materials.
  • Chemical Intermediates : The compound serves as a building block for synthesizing more complex molecules in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Case Studies

  • Antimicrobial Development : A study highlighted the efficacy of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .
  • Cancer Research : In preclinical studies, derivatives of this compound showed significant inhibition of tumor growth in various cancer cell lines, supporting further investigation into its therapeutic applications .
  • Inflammation Models : Experimental models indicated that treatment with this compound resulted in reduced inflammation markers, suggesting its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-Butyl-6-chlorobenzo[d]thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Butyl-6-chlorobenzo[d]thiazole can be compared with other benzothiazole derivatives:

    2-Chlorobenzothiazole: Similar structure but lacks the butyl group, resulting in different chemical properties and applications.

    6-Chloro-2-mercaptobenzothiazole: Contains a thiol group instead of a butyl group, leading to different reactivity and applications.

    2-Butylbenzothiazole:

Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

2-butyl-6-chloro-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNS/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3

InChI Key

LNZSSTIECXFGAH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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